3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of indole, pyridine, and pyrrolone moieties
Preparation Methods
The synthesis of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic synthesisCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Scientific Research Applications
3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and pyrrolone-containing molecules. These compounds share some structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of indole, pyridine, and pyrrolone moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H23N3O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H23N3O3/c1-17-9-11-18(12-10-17)25(31)23-24(22-8-4-5-14-28-22)30(27(33)26(23)32)15-13-19-16-29-21-7-3-2-6-20(19)21/h2-12,14,16,24,29,31H,13,15H2,1H3/b25-23- |
InChI Key |
SSYLIMJGLPBJCY-BZZOAKBMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=N5)O |
Origin of Product |
United States |
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